DAT Binding Affinity and Uptake Inhibition Profiles
In a direct head-to-head comparison using rat striatal synaptosomes, dimethocaine was the only local anesthetic among nine tested that achieved full displacement of [³H]CFT binding (0–30 μM) and full inhibition of [³H]dopamine uptake (0–100 μM) [1]. Dimethocaine (Ki = 1.4 μM, IC₅₀ = 1.2 μM) was only ~2.3-fold less potent than cocaine (Ki = 0.6 μM, IC₅₀ = 0.7 μM) at the DAT, while procaine, tetracaine, piperocaine, dibucaine, and bupivacaine achieved only 47–70% maximal uptake inhibition at 100 μM [1].
| Evidence Dimension | DAT binding affinity (Ki) and dopamine uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Dimethocaine: Ki = 1.4 μM, IC₅₀ = 1.2 μM (full displacement/inhibition) |
| Comparator Or Baseline | Cocaine: Ki = 0.6 μM, IC₅₀ = 0.7 μM; Procaine: partial inhibition (47–70% at 100 μM, no full displacement) |
| Quantified Difference | Dimethocaine ~2.3-fold less potent than cocaine at DAT; procaine fails to achieve full DAT occupancy |
| Conditions | [³H]CFT binding and [³H]dopamine uptake in rat striatal synaptosomes, Woodward et al. 1995 |
Why This Matters
This establishes dimethocaine as the most cocaine-like DAT ligand among clinically used local anesthetics, making dimethocaine-d4 the only isotopically labeled internal standard capable of accurately tracking a compound with near-cocaine DAT pharmacology in forensic and metabolic studies.
- [1] Woodward JJ, Compton DM, Balster RL, Martin BR. In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter. Eur J Pharmacol. 1995;277(1):7-13. doi:10.1016/0014-2999(95)00042-j. PMID: 7635175. View Source
